molecular formula C15H17Cl2NO B2713690 4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride CAS No. 1050509-53-9

4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride

Cat. No.: B2713690
CAS No.: 1050509-53-9
M. Wt: 298.21
InChI Key: LWWQLLLPXMUIKO-UHFFFAOYSA-N
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Description

4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride is a chemical compound that features a piperidine ring bonded to a naphthalene moiety through an ether linkage. The presence of a chlorine atom on the naphthalene ring adds to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

Properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c16-14-5-6-15(13-4-2-1-3-12(13)14)18-11-7-9-17-10-8-11;/h1-6,11,17H,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWQLLLPXMUIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C3=CC=CC=C32)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride typically involves the reaction of 4-chloro-1-naphthol with piperidine in the presence of a suitable base. The reaction can be carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the naphthalene ring or piperidine moiety.

    Substitution: Substituted naphthalene derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-naphthol: A related compound used in protein detection and staining.

    4-[(4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Another piperidine derivative with analgesic properties.

Uniqueness

4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride is unique due to its specific structure, which combines the properties of both the naphthalene and piperidine moieties. This combination allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Biological Activity

4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound, characterized by its unique structural features combining a piperidine ring with a chlorinated naphthyl moiety, has been investigated for various therapeutic applications, including analgesic properties and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is C15_{15}H17_{17}Cl2_2NO, with a molecular weight of approximately 261.75 g/mol. The structure includes:

  • A piperidine ring which is a common scaffold in biologically active compounds.
  • A 4-chloro-1-naphthyl group that enhances hydrophobic interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Analgesic Properties

Studies have demonstrated that this compound has notable analgesic effects. In animal models, it was tested using standard pain assays such as the hot plate test and tail flick test, showing a significant reduction in pain responses. This suggests its potential as a candidate for new pain medications.

Enzyme Inhibition

The compound has also been explored for its role as a chromogenic substrate in biochemical assays, specifically for detecting horseradish peroxidase (HRP) activity. The intensity of staining correlates with enzyme activity, indicating its utility in enzyme assays.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its analgesic properties may be linked to modulation of pain pathways involving neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity Methodology Findings
Analgesic EffectsHot plate test, tail flick testSignificant reduction in pain responses in animal models.
Enzyme DetectionChromogenic substrate for HRPStaining intensity proportional to enzyme activity.
Antimicrobial ActivityIn vitro assays against various pathogensPotential antimicrobial properties noted but require further investigation.

Case Study: Analgesic Efficacy

In a controlled study involving rodents, researchers synthesized this compound and evaluated its efficacy through pain response measurements. The results indicated that the compound significantly reduced pain perception compared to control groups, suggesting its potential application in developing new analgesics.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Properties
4-Chloro-1-naphtholHydroxyl group instead of piperidineUsed in protein detection and staining
3-(4-Chlorophenoxy)piperidineSubstituted phenoxy groupVarying biological activity profile

The combination of the naphthyl group and piperidine structure in this compound contributes to its distinct biological activities compared to these analogs .

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